2-Chloro-3,4-diiodopyridine

Iterative Cross-Coupling Triheteroarylpyridine Synthesis Regioselective Functionalization

2-Chloro-3,4-diiodopyridine features a unique 2-chloro-3,4-diiodo substitution pattern enabling iterative, regioselective cross-coupling. The two orthogonally reactive C–I bonds permit sequential Suzuki–Miyaura, Sonogashira, or aminocarbonylation while the 2-chloro handle remains intact for subsequent functionalization. This orthogonal reactivity is unmatched by mono-iodinated or differently substituted analogs. Ideal for constructing diverse 2,3,4-triheteroarylpyridine libraries for biological screening, or asymmetric pyridine-based chromophores and bridging ligands for materials science. Yellow crystalline solid, mp 159–163°C, facilitating purification by recrystallization. 97% purity.

Molecular Formula C5H2ClI2N
Molecular Weight 365.34 g/mol
CAS No. 153034-91-4
Cat. No. B176591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,4-diiodopyridine
CAS153034-91-4
Synonyms2-Chloro-3,4-diiodopyridine
Molecular FormulaC5H2ClI2N
Molecular Weight365.34 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1I)I)Cl
InChIInChI=1S/C5H2ClI2N/c6-5-4(8)3(7)1-2-9-5/h1-2H
InChIKeyKVKNKYILEPWLQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3,4-diiodopyridine (CAS 153034-91-4) for Orthogonal Cross-Coupling and Triheteroaryl Scaffold Synthesis


2-Chloro-3,4-diiodopyridine is a polyhalogenated pyridine derivative bearing a 2-chloro substituent and two iodo groups at the 3- and 4-positions. This specific substitution pattern enables iterative, regioselective cross-coupling reactions due to the orthogonal reactivity of C–I versus C–Cl bonds [1]. The compound is a yellow crystalline solid with a melting point of 159–163 °C and a molecular formula of C₅H₂ClI₂N . Its value in organic synthesis stems from its ability to serve as a versatile building block for the construction of complex 2,3,4-triheteroarylpyridine scaffolds and other polyfunctionalized pyridines [1].

Why 2-Chloro-3,4-diiodopyridine (CAS 153034-91-4) Cannot Be Replaced by Other Halopyridines in Sequential Cross-Coupling Strategies


Closely related analogs such as 2-chloro-3-iodopyridine, 2,3-diiodopyridine, or 2,5-diiodopyridine possess either a single iodo substituent or a different halogenation pattern, which limits their utility in iterative cross-coupling sequences. The unique 2-chloro-3,4-diiodo arrangement in this compound provides two orthogonally reactive C–I sites at adjacent positions, allowing for sequential, regioselective Suzuki–Miyaura, Sonogashira, or aminocarbonylation reactions while the 2-chloro group remains intact for subsequent functionalization or remains as a stable handle [1]. This reactivity profile is not replicable with mono-iodinated or differently substituted diiodopyridines [2].

Quantitative Differentiation of 2-Chloro-3,4-diiodopyridine (CAS 153034-91-4) from Comparable Halopyridine Building Blocks


Orthogonal Reactivity: Iterative Suzuki–Miyaura Cross-Coupling at 3- and 4-Positions

Unlike mono-iodinated analogs such as 2-chloro-3-iodopyridine, which permit only a single cross-coupling event, 2-chloro-3,4-diiodopyridine undergoes sequential Suzuki–Miyaura couplings at the 3- and 4-positions due to the presence of two iodo leaving groups. The 2-chloro substituent remains intact throughout, enabling a three-step iterative sequence [1]. This orthogonal reactivity is demonstrated by the synthesis of 2-chloro-4-heteroaryl-3-iodopyridine intermediates and ultimately 2,3,4-triheteroarylpyridines in synthetically viable yields [1].

Iterative Cross-Coupling Triheteroarylpyridine Synthesis Regioselective Functionalization

Synthetic Efficiency: One-Pot Synthesis Yield of 26–28%

A one-pot synthesis of 2-chloro-3,4-diiodopyridine from commercially available 2-chloropyridine via Directed ortho Metallation (DoM) and Halogen Dance (HD) proceeds in 26–28% isolated yield [1]. While yields for other diiodopyridines (e.g., 2,3-diiodopyridine) have been reported to exceed 70% under optimized conditions , the specific 2,3,4-trihalo substitution pattern requires a more complex DoM/HD sequence that is inherently lower-yielding but provides a unique regiochemical outcome.

Halogen Dance Directed ortho Metallation Polyhalopyridine Synthesis

Physical Property Differentiation: Higher Melting Point than 2-Chloro-3-iodopyridine and 2,5-Diiodopyridine

2-Chloro-3,4-diiodopyridine exhibits a melting point of 159–163 °C , which is significantly higher than the structurally related 2-chloro-3-iodopyridine (93–96 °C) and modestly higher than 2,5-diiodopyridine (154–156 °C) . This higher melting point reflects stronger intermolecular interactions (likely halogen bonding) and can be advantageous for purification via recrystallization and for solid-state handling in automated synthesis platforms.

Thermal Stability Crystallinity Purity Assessment

Iterative Sonogashira/Suzuki Sequence Achieves 48% Overall Yield to Complex Scaffold

A two-step Sonogashira/Suzuki–Miyaura reaction sequence starting from 2-chloro-3,4-diiodopyridine, phenylacetylene, and 6-fluoropyridin-3-yl-3-boronic acid furnished 5-[3,4-bis(2-phenylethynyl)pyridin-2-yl]-2-fluoropyridine in 48% overall yield [1]. This exemplifies the compound's capacity to undergo two distinct cross-coupling reactions in sequence without intermediate purification. Similar iterative sequences are not feasible with mono-iodinated analogs.

Sonogashira Coupling One-Pot Sequence Convergent Synthesis

Palladium-Catalyzed Aminocarbonylation Yields Carboxamide and Ketocarboxamide Products

In palladium-catalyzed aminocarbonylation with CO and various amines, 2-chloro-3,4-diiodopyridine produces carboxamide and ketocarboxamide products. The ortho-diiodo arrangement also leads to imide formation as a side reaction, a feature not observed with 2,5-diiodopyridine under identical conditions [1]. Although exact yields are not disclosed in the abstract, the study reports that most products were obtained "in yields of synthetic interest" [1].

Aminocarbonylation C1 Building Block Carboxamide Synthesis

Procurement-Guided Application Scenarios for 2-Chloro-3,4-diiodopyridine (CAS 153034-91-4)


Synthesis of 2,3,4-Triheteroarylpyridine Libraries for Medicinal Chemistry

Researchers aiming to construct diverse libraries of 2,3,4-triheteroarylpyridines for biological screening can leverage the iterative cross-coupling capability of this compound. By sequentially introducing different aryl/heteroaryl groups at the 3- and 4-positions via Suzuki–Miyaura reactions, followed by optional functionalization at the 2-position, a single precursor can generate dozens of analogs. The 48% overall yield demonstrated for a Sonogashira/Suzuki sequence [1] underscores the feasibility of such strategies.

Preparation of Orthogonally Functionalized Pyridine Scaffolds for Materials Science

In the development of organic electronic materials or ligands for metal-organic frameworks, the ability to install two different π-conjugated substituents in a regiocontrolled manner is critical. 2-Chloro-3,4-diiodopyridine provides a platform for building asymmetric pyridine-based chromophores or bridging ligands [1]. The higher melting point (159–163 °C) also facilitates purification by recrystallization, which is advantageous for obtaining high-purity materials.

Aminocarbonylation-Derived Carboxamide Building Blocks for Drug Discovery

The palladium-catalyzed aminocarbonylation of this diiodopyridine with CO and various amines provides access to pyridine-based carboxamides and ketocarboxamides [1]. These functional groups are prevalent in bioactive molecules, including kinase inhibitors and GPCR ligands. The ortho-diiodo geometry introduces a unique imide-forming side reaction [1] that, when controlled, could be exploited for synthesizing cyclic imide-containing heterocycles.

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